molecular formula C5H7N3O4S B2841445 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 446268-22-0

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No. B2841445
CAS RN: 446268-22-0
M. Wt: 205.19
InChI Key: JLOSEWSFXDBOFF-UHFFFAOYSA-N
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Description

The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . It is a polyfunctional compound, and both moieties - pyrimidine and azole - can take part in reactions with electrophilic and nucleophilic reagents .


Synthesis Analysis

The synthesis of this compound involves several steps. The initial step involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate . This is followed by treatment with an excess of 100% hydrazine hydrate to afford hydrazide . The compound is then reacted with carbon disulfide in the presence of potassium hydroxide to obtain oxadiazole . The final product is obtained through a series of reactions involving hydrazine hydrate, thiocarbohydrazide, and various electrophilic reagents .


Molecular Structure Analysis

The dihydropyrimidine ring of the compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with electrophilic reagents to give S-alkylated derivatives . It can also undergo intramolecular cyclocondensation to give triazolothiadiazines . In addition, it can react with hydrazine hydrate to form 4-amino-1,2,4-triazole-3-thiones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.12 . It is a powder at room temperature . The compound’s pKa is predicted to be 5.39±0.10 .

Safety and Hazards

The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The compound’s properties make it of considerable interest in view of their chemistry . Derivatives of such biheterocycles can possess valuable pharmacological properties . Therefore, future research could focus on exploring these properties and developing new medicinal forms with improved bioavailability .

properties

IUPAC Name

6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,6,11,12)(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOSEWSFXDBOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

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